1-Adamantyl[3-amino-4-(3-pyridinyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl]methanone
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Overview
Description
1-Adamantyl[3-amino-4-(3-pyridinyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl]methanone is a complex organic compound with the molecular formula C27H29N3OS . This compound is characterized by its adamantyl group, a unique structure that contributes to its stability and reactivity. The presence of the thieno[2,3-b]quinoline moiety and the pyridinyl group further enhances its chemical properties, making it a subject of interest in various scientific research fields.
Preparation Methods
The synthesis of 1-Adamantyl[3-amino-4-(3-pyridinyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl]methanone involves multiple steps, typically starting with the preparation of the thieno[2,3-b]quinoline core. This can be achieved through cyclization reactions involving appropriate precursors under controlled conditions. The adamantyl group is then introduced via a Friedel-Crafts alkylation reaction, followed by the addition of the pyridinyl group through a nucleophilic substitution reaction . Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
1-Adamantyl[3-amino-4-(3-pyridinyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl]methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
1-Adamantyl[3-amino-4-(3-pyridinyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl]methanone has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific pathways involved in diseases such as cancer and neurological disorders.
Mechanism of Action
The mechanism of action of 1-Adamantyl[3-amino-4-(3-pyridinyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantyl group enhances the compound’s ability to penetrate cell membranes, while the thieno[2,3-b]quinoline and pyridinyl groups facilitate binding to target sites. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
Compared to other similar compounds, 1-Adamantyl[3-amino-4-(3-pyridinyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl]methanone stands out due to its unique combination of structural features:
Adamantyl Group: Provides enhanced stability and membrane permeability.
Thieno[2,3-b]quinoline Core: Contributes to the compound’s reactivity and binding affinity.
Pyridinyl Group: Enhances the compound’s ability to interact with biological targets.
Similar compounds include:
- 1-Adamantyl[3-amino-4-(3-pyridinyl)-5,6,7,8-tetrahydroquinolin-2-yl]methanone
- 1-Adamantyl[3-amino-4-(3-pyridinyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl]ethanone .
These compounds share structural similarities but differ in specific functional groups or substituents, which can influence their chemical properties and applications.
Properties
IUPAC Name |
1-adamantyl-(3-amino-4-pyridin-3-yl-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N3OS/c28-23-22-21(18-4-3-7-29-14-18)19-5-1-2-6-20(19)30-26(22)32-24(23)25(31)27-11-15-8-16(12-27)10-17(9-15)13-27/h3-4,7,14-17H,1-2,5-6,8-13,28H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKPNKHHESZAFSK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C3C(=C(SC3=N2)C(=O)C45CC6CC(C4)CC(C6)C5)N)C7=CN=CC=C7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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